METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with ethyl acetoacetate in the presence of a base to form the pyrazole ring . This intermediate is then subjected to further reactions involving thiophene derivatives and various reagents to introduce the thiophene ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, bromine, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .
Scientific Research Applications
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 5-ethyl-2-[[methyl-[(1-methylpyrazol-4-yl)methyl]carbamothioyl]amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-5-11-6-12(14(20)21-4)13(23-11)17-15(22)18(2)8-10-7-16-19(3)9-10/h6-7,9H,5,8H2,1-4H3,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJUPFJSPHYANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)N(C)CC2=CN(N=C2)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.